2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine 2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1227606-47-4
VCID: VC2766989
InChI: InChI=1S/C8H7ClF3NO/c1-14-6-2-3-7(8(10,11)12)13-5(6)4-9/h2-3H,4H2,1H3
SMILES: COC1=C(N=C(C=C1)C(F)(F)F)CCl
Molecular Formula: C8H7ClF3NO
Molecular Weight: 225.59 g/mol

2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine

CAS No.: 1227606-47-4

Cat. No.: VC2766989

Molecular Formula: C8H7ClF3NO

Molecular Weight: 225.59 g/mol

* For research use only. Not for human or veterinary use.

2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine - 1227606-47-4

Specification

CAS No. 1227606-47-4
Molecular Formula C8H7ClF3NO
Molecular Weight 225.59 g/mol
IUPAC Name 2-(chloromethyl)-3-methoxy-6-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C8H7ClF3NO/c1-14-6-2-3-7(8(10,11)12)13-5(6)4-9/h2-3H,4H2,1H3
Standard InChI Key HNQOKBPUDYYFDC-UHFFFAOYSA-N
SMILES COC1=C(N=C(C=C1)C(F)(F)F)CCl
Canonical SMILES COC1=C(N=C(C=C1)C(F)(F)F)CCl

Introduction

Chemical Identity and Physical Properties

2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine is a substituted pyridine compound bearing three functional groups: a chloromethyl group at position 2, a methoxy group at position 3, and a trifluoromethyl group at position 6. This specific arrangement of substituents contributes to its distinct chemical reactivity and physical characteristics.

Identification Data

The compound's identity is defined by the following parameters:

ParameterInformation
CAS Number1227606-47-4
Molecular FormulaC8H7ClF3NO
AppearanceBrown powder
Purity (Commercial)99%

Physical Properties

While specific data for this exact compound is limited in the search results, we can understand some properties based on its chemical structure and related compounds:

PropertyValue/Characteristic
Molecular Weight~241.6 g/mol (calculated)
AppearanceBrown powder
Storage RequirementsAvoid light, maintain ventilation, store in shade

The compound contains a trifluoromethyl group, which typically contributes to increased lipophilicity and metabolic stability in drug candidates. The presence of both chloromethyl and methoxy groups provides opportunities for further chemical modifications.

Structural Characteristics

Structural Features

The compound possesses several key structural features that contribute to its chemical behavior:

  • The pyridine core provides a basic nitrogen atom and serves as a hydrogen bond acceptor.

  • The trifluoromethyl (CF3) group at position 6 contributes unique electronic properties, including electron-withdrawing effects.

  • The chloromethyl group at position 2 presents a reactive site for nucleophilic substitution reactions.

  • The methoxy group at position 3 alters the electronic distribution of the pyridine ring.

Related Structures

This compound belongs to a broader family of trifluoromethyl-substituted pyridines. Related compounds include:

  • 2-Chloro-6-(trifluoromethyl)pyridine, which has a melting point of 33°C .

  • 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine, which has a molecular weight of 211.569, density of 1.4±0.1 g/cm³, and boiling point of 215.4±40.0°C at 760 mmHg .

The positioning of the trifluoromethyl group is particularly significant, as trifluoromethyl-substituted pyridines are classified based on this feature (e.g., α-CF3 Pyridine when at the 2-position, γ-CF3 Pyridine when at the 4-position) .

Synthesis Methods

Related Synthetic Methodologies

Some insights can be drawn from the synthesis of related compounds:

  • For 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile, a concise 3-step synthesis from readily available starting materials has been developed, suggesting that efficient routes to complex trifluoromethyl pyridines are possible .

  • The synthesis of 2-fluoro-6-(trifluoromethyl)pyridine involves fluorination of 2-chloro-6-(trichloromethyl)pyridine with hydrogen fluoride, conducted in a high-pressure reactor at elevated temperatures (around 190°C) . Similar approaches might be adapted for other trifluoromethyl pyridine derivatives.

Applications and Significance

Industrial and Research Applications

The compound is described as "an important raw material" with applications that include serving as an intermediate in the synthesis of more complex molecules . Trifluoromethyl pyridines broadly have significant applications in:

  • Pharmaceutical development - The trifluoromethyl group often enhances metabolic stability and lipophilicity of drug candidates.

  • Agrochemical research - Similar compounds serve as building blocks for pesticides and fungicides.

Reactivity Profile

Based on its structure and related compounds, 2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine likely exhibits:

  • Nucleophilic substitution reactions at the chloromethyl position

  • Limited reactivity at the methoxy position under mild conditions

  • Enhanced stability due to the trifluoromethyl group

The trifluoromethyl-substituted pyridines generally provide:

  • CH3-mimic properties

  • Increased polarity

  • Blocking effects

  • Enhanced hydrophobicity

ParameterInformation
Production Capacity3 Metric Ton/Month
SuppliersCompanies in China, including Qingdao Belugas Import and Export Co., Ltd.
Minimum Order1 Gram (for research purposes)
ShippingAvailable by sea or air
Delivery TimeWithin seven days after payment

Quality and Specifications

Commercial offerings of this compound typically have:

  • Purity level of 99%

  • Brown powder appearance

  • Custom packaging according to customer requirements

Research Development and Future Directions

The development of efficient synthetic routes to trifluoromethyl pyridines represents an active area of research. The selective reactivity of tetra-substituted pyridines with different carbon, sulfur, nitrogen, and oxygen nucleophiles offers great scope for the synthesis of novel highly substituted pyridine derivatives .

Future research directions may include:

  • Development of more efficient synthetic routes

  • Exploration of catalytic transformations

  • Investigation of applications in medicinal chemistry

  • Structure-activity relationship studies in biological systems

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